molecular formula C10H11N5O3 B2681457 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1219844-29-7

1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2681457
CAS RN: 1219844-29-7
M. Wt: 249.23
InChI Key: SFANGYAWJDBTNL-UHFFFAOYSA-N
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Description

1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C10H11N5O3 and its molecular weight is 249.23. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Compounds like 1,2,4-oxadiazoles and pyridazine derivatives are synthesized through reactions involving hydrazines, hydroxylamine, and amidines, leading to a variety of heterocycles including 1H-1,2,4-triazoles, 1,3,5-triazines, and ethoxyheterocycles. These processes are foundational in the development of novel chemical entities with potential applications across different fields of chemistry and pharmacology (Whitfield & Papadopoulos, 1981).

Antimicrobial Activity

Research on derivatives of 1,3,4-oxadiazoles and pyridazine indicates their antimicrobial properties. The synthesis of these compounds through various reactions, including cyclization and functionalization, has led to the discovery of molecules with significant antimicrobial assessment against a range of pathogens, showcasing their potential as templates for developing new antimicrobial agents (Taha & El-Badry, 2010).

Medicinal Chemistry Applications

The structural motifs of 1,2,4-oxadiazoles and pyridazine derivatives have been explored for their medicinal chemistry applications, particularly in the synthesis of compounds with potential therapeutic effects. The versatility of these heterocycles allows for the development of compounds with targeted biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibition properties. This area of research is pivotal for the discovery of new drugs and therapeutic agents (El-Mariah, Hosny, & Deeb, 2006).

Synthesis of High Energy Materials

Compounds with oxadiazole and pyridazine structures have been investigated for their potential use in the synthesis of high energy materials. The unique chemical properties of these heterocycles, including their ability to form stable yet highly energetic compounds, make them of interest in materials science, particularly in applications requiring materials with high energy content and thermal stability (Ogurtsov et al., 2018).

properties

IUPAC Name

1-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-6-12-8(18-14-6)5-11-10(17)7-3-4-9(16)15(2)13-7/h3-4H,5H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFANGYAWJDBTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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